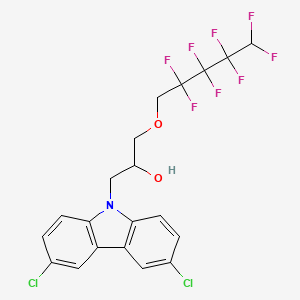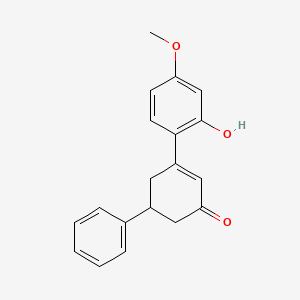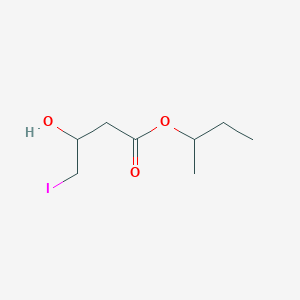
1,3-Benzenediol, 1,3-dimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,3-Benzenediol, 1,3-dimethanesulfonate can be synthesized through the sulfonation of 1,3-benzenediol. The reaction typically involves the use of methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the dimethanesulfonate derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
1,3-Benzenediol, 1,3-dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The methanesulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxy derivatives, and substituted benzenediol compounds.
科学研究应用
1,3-Benzenediol, 1,3-dimethanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceutical formulations.
Industry: It is used in the production of dyes, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-benzenediol, 1,3-dimethanesulfonate involves its interaction with specific molecular targets. The methanesulfonate groups enhance the compound’s reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Resorcinol (1,3-Benzenediol): The parent compound, which lacks the methanesulfonate groups.
1,3-Dihydroxybenzene: Another isomer of benzenediol with different functional groups.
1,3-Dimethanesulfonylbenzene: A compound with similar sulfonate groups but different substitution patterns.
Uniqueness
1,3-Benzenediol, 1,3-dimethanesulfonate is unique due to the presence of two methanesulfonate groups, which significantly alter its chemical properties and reactivity compared to its parent compound, resorcinol. This uniqueness makes it valuable for specific applications in research and industry.
属性
CAS 编号 |
59722-31-5 |
|---|---|
分子式 |
C8H10O6S2 |
分子量 |
266.3 g/mol |
IUPAC 名称 |
(3-methylsulfonyloxyphenyl) methanesulfonate |
InChI |
InChI=1S/C8H10O6S2/c1-15(9,10)13-7-4-3-5-8(6-7)14-16(2,11)12/h3-6H,1-2H3 |
InChI 键 |
RKELFBRSWGYKDR-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OC1=CC(=CC=C1)OS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Heptyl cyano[3-(3-methylpiperidin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B14150103.png)


![5,8-Dibromo-3-methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B14150107.png)


![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150116.png)



![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)


